molecular formula C22H27N7O2S B14726247 N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide CAS No. 5400-87-3

N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide

Cat. No.: B14726247
CAS No.: 5400-87-3
M. Wt: 453.6 g/mol
InChI Key: JNKFKRZROHRPTN-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a phenyl group, a tetrazole ring, and a sulfanyl-acetamide moiety. Its diverse functional groups make it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated compounds, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide
  • N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-propionamide

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5400-87-3

Molecular Formula

C22H27N7O2S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C22H27N7O2S/c1-3-27-12-14-28(15-13-27)18-9-5-4-8-17(18)23-21(30)16-32-22-24-25-26-29(22)19-10-6-7-11-20(19)31-2/h4-11H,3,12-16H2,1-2H3,(H,23,30)

InChI Key

JNKFKRZROHRPTN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=NN=NN3C4=CC=CC=C4OC

Origin of Product

United States

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